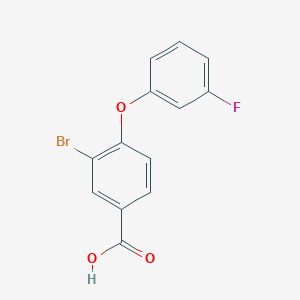

3-Bromo-4-(3-fluorophenoxy)benzoic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Derivation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established principles for naming complex substituted aromatic acids. The base structure is benzoic acid, which serves as the parent compound according to International Union of Pure and Applied Chemistry hierarchy rules for carboxylic acids. The numbering system begins with the carboxylic acid carbon as position 1, proceeding around the benzene ring to assign positions 2 through 6. In this compound, the bromine atom occupies position 3 while the fluorophenoxy group is located at position 4, resulting in the systematic name this compound.

The structural derivation begins with benzoic acid as the fundamental framework, where subsequent substitutions modify the electronic and steric properties of the molecule. The 3-fluorophenoxy substituent consists of a phenoxy group (phenyl ether) containing a fluorine atom at the meta position relative to the ether oxygen linkage. This complex substituent requires parenthetical notation in the International Union of Pure and Applied Chemistry name to clearly indicate the position of the fluorine within the phenoxy moiety. The complete structural representation using Simplified Molecular Input Line Entry System notation is O=C(O)C1=CC=C(OC2=CC=CC(F)=C2)C(Br)=C1, which precisely defines the connectivity and spatial arrangement of all atoms.

The molecular geometry exhibits specific characteristics due to the presence of multiple substituents. The carboxylic acid group maintains its planar configuration, while the ether linkage between the benzoic acid core and the fluorophenyl ring introduces rotational freedom around the carbon-oxygen bond. The bromine substituent, being a large halogen, influences the overall molecular conformation through steric interactions with neighboring groups. These structural features contribute to the compound's unique chemical properties and reactivity patterns observed in synthetic applications.

Systematic versus Common Naming Conventions in Halogenated Aromatic Acids

Halogenated aromatic carboxylic acids present particular challenges in nomenclature due to the potential for multiple substitution patterns and the need to distinguish between regioisomers. The systematic approach mandated by International Union of Pure and Applied Chemistry guidelines provides unambiguous identification through numerical position indicators, while common naming conventions often rely on descriptive terms that may lack precision. For this compound, no widely accepted common name exists, necessitating exclusive reliance on the systematic nomenclature.

Comparative analysis with related halogenated benzoic acid derivatives illustrates the importance of systematic naming. For instance, 3-bromo-4-fluorobenzoic acid represents a simpler analog where both halogens are directly attached to the benzoic acid ring. This compound, bearing Chemical Abstracts Service number 1007-16-5, demonstrates how direct halogen substitution differs from ether-linked aromatic systems in terms of nomenclature complexity. The melting point of 3-bromo-4-fluorobenzoic acid ranges from 138-140 degrees Celsius, providing a reference point for understanding how structural modifications affect physical properties.

The regulatory framework for halogenated benzoic acids, as exemplified in the Code of Federal Regulations Title 40 Section 721.11054, specifically addresses naming conventions for various bromofluorobenzoic acid isomers. This regulation lists 3-bromo-4-fluorobenzoic acid under PMN number P-17-88 with its systematic name "Benzoic acid, 3-bromo-4-fluoro-", demonstrating the preference for systematic nomenclature in official documentation. The inclusion of such compounds in regulatory frameworks underscores the importance of precise chemical identification and the limitations of common naming systems.

Advanced chemical databases maintain strict adherence to systematic nomenclature principles when cataloguing complex molecules. The European Community number system and various international chemical registries require unambiguous identification through systematic names rather than common designations. This approach ensures global consistency in chemical communication and facilitates accurate information exchange across different scientific disciplines and regulatory jurisdictions.

Isomeric Considerations: Positional Effects of Bromo and Fluorophenoxy Substituents

The structural complexity of this compound gives rise to numerous possible isomers, each with distinct chemical and physical properties. Positional isomerism occurs through variation in the attachment points of both the bromine atom on the benzoic acid ring and the fluorine atom on the phenoxy substituent. These variations significantly impact molecular properties including melting point, solubility, reactivity, and biological activity patterns.

Regarding bromine positioning on the benzoic acid core, several regioisomers exist with bromine at different positions relative to the carboxylic acid group. The 2-bromo isomer would place the halogen ortho to the carboxylic acid, potentially creating intramolecular interactions that affect acidity and conformation. The 4-bromo variant positions the halogen para to the carboxylic acid, which typically results in different electronic effects compared to the meta-positioned bromine in the target compound. Each positional variant exhibits unique chemical behavior, particularly in electrophilic aromatic substitution reactions and acid-base equilibria.

The fluorophenoxy substituent introduces additional isomeric complexity through fluorine positioning on the phenyl ring. The target compound contains fluorine at the meta position (3-position) of the phenoxy group, but ortho (2-position) and para (4-position) isomers also exist. A related compound, 3-bromo-4-(4-fluorophenoxy)benzoic acid, bears Chemical Abstracts Service number 1551124-69-6 and represents the para-fluorine isomer. This structural variation demonstrates how fluorine position affects both nomenclature and chemical identification, requiring careful attention to substitution patterns.

The following table summarizes key isomeric relationships and their distinguishing features:

| Compound | CAS Number | Fluorine Position | Molecular Weight | Key Distinguishing Features |

|---|---|---|---|---|

| This compound | 847729-69-5 | Meta (3-position) | 311.10 | Subject compound with systematic designation |

| 3-Bromo-4-(4-fluorophenoxy)benzoic acid | 1551124-69-6 | Para (4-position) | 311.10 | Isomer with different fluorine placement |

| 2-(3-Fluorophenoxy)benzoic acid | 2795-62-2 | Meta (3-position) | 232.21 | Lacks bromine substituent |

| 3-Bromo-4-fluorobenzoic acid | 1007-16-5 | Direct attachment | 219.01 | No ether linkage present |

Electronic effects resulting from different substitution patterns significantly influence the chemical behavior of these isomers. Meta-positioned substituents typically exhibit less pronounced electronic effects compared to ortho or para positions due to the lack of direct resonance interactions with the carboxylic acid group. The 3-fluorophenoxy substituent in the target compound provides moderate electron-withdrawing character through the electronegative fluorine atom, while the ether oxygen contributes electron-donating resonance effects. These competing electronic influences create a unique reactivity profile that distinguishes this compound from its isomers.

Spectroscopic identification methods rely heavily on positional differences to distinguish between isomers. Nuclear magnetic resonance spectroscopy provides definitive structural assignment through coupling patterns and chemical shift differences characteristic of each substitution pattern. The meta-fluorine substitution in this compound produces distinctive splitting patterns in both proton and fluorine nuclear magnetic resonance spectra, enabling unambiguous identification compared to ortho or para-fluorine isomers. These analytical considerations underscore the critical importance of precise structural determination in complex aromatic systems.

Properties

IUPAC Name |

3-bromo-4-(3-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrFO3/c14-11-6-8(13(16)17)4-5-12(11)18-10-3-1-2-9(15)7-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNZPJHYMPMCPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Bromo-4-(3-fluorophenoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This compound features a bromine atom and a fluorinated phenoxy group, which may influence its interaction with biological targets. Understanding its biological activity can provide insights into its potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHBrFO

- Molecular Weight : 315.11 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Notably, it has been studied for its role as a phosphodiesterase (PDE) inhibitor and its interactions with prostaglandin receptors, particularly the EP4 subtype. This receptor is known to stimulate cyclic adenosine monophosphate (cAMP) production, which plays a critical role in numerous physiological processes .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The minimum inhibitory concentration (MIC) values against various bacterial strains have been documented:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Bacillus subtilis | 12.5 |

| Enterococcus faecalis | 3.12 |

These findings suggest that the compound may serve as an effective antimicrobial agent, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications. In vitro assays demonstrated its ability to inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity is likely mediated through its interaction with EP4 receptors, leading to decreased inflammation markers in cellular models .

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoic acid derivatives, including this compound. The results indicated that this compound had comparable efficacy to established antibiotics against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Mechanism Exploration : Another study focused on the anti-inflammatory properties of this compound, revealing that it effectively reduced inflammation in murine models of arthritis. The mechanism was linked to the modulation of cAMP levels and subsequent downregulation of inflammatory cytokines .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an enzyme inhibitor . Its structural attributes allow it to interact with various biological targets, making it valuable in drug discovery processes. For instance, studies have shown that related compounds exhibit antimicrobial properties against pathogens, suggesting that 3-Bromo-4-(3-fluorophenoxy)benzoic acid may similarly inhibit bacterial growth through enzyme inhibition mechanisms .

Research indicates that derivatives of this compound can exhibit antimicrobial and antioxidant activities. Compounds with similar structures have been shown to disrupt cellular antioxidation systems, providing insights into their potential therapeutic applications against fungal pathogens .

Case Study: Antimicrobial Efficacy

A study highlighted the antimicrobial activity of benzaldehyde derivatives, where structurally related compounds demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were as low as 3.12 µg/mL against Staphylococcus aureus . This suggests that this compound could be a candidate for further exploration in antimicrobial therapies.

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties. The presence of halogen substituents enhances its reactivity, allowing for the formation of new materials through polymerization processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-Bromo-4-(3-fluorophenoxy)benzoic acid with key analogs, highlighting structural variations, physicochemical properties, and applications:

Key Observations:

Substituent Effects on Lipophilicity: Alkoxy chains (e.g., hexyloxy, isopentyloxy) increase LogP, enhancing lipophilicity for membrane permeability . Fluorinated groups (e.g., 3-fluorophenoxy, trifluoromethoxy) balance polarity and electronegativity, improving binding to biological targets .

Electronic and Steric Influences: The 3-fluorophenoxy group introduces steric bulk and electron-withdrawing effects, which may alter receptor binding compared to smaller substituents (e.g., methoxy) . Trifluoromethoxy (CF₃O) provides strong electron-withdrawing properties, stabilizing negative charges in carboxylate forms .

Synthetic Utility: Brominated benzoic acids are common intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) to build biaryl structures for drug discovery . The 3-fluorophenoxy group can be introduced via nucleophilic aromatic substitution or Ullmann-type couplings .

Biological Relevance: Substituent position (para > meta > ortho) significantly impacts biosensor recognition. For example, para-substituted benzoic acids show higher affinity in yeast-based biosensors .

Preparation Methods

Reaction Scheme and Conditions

The process for synthesizing 3-bromo-4-fluorobenzoic acid involves three main steps:

Acylation of fluorobenzene

Fluorobenzene is reacted with acetyl chloride in the presence of an acylation catalyst, typically aluminum chloride. The reaction temperature is controlled between 0°C and 100°C (preferably 20-80°C).Bromination

The acetylated intermediate is then brominated by adding bromine at elevated temperatures ranging from 50°C to 150°C (preferably 80-120°C).Haloform Reaction (Oxidative cleavage)

The brominated product is treated with hypochlorite solution (containing active chlorine) at 0°C to 100°C (preferably 20-80°C) to convert the acetyl group into the carboxylic acid.

All stages are conducted under normal or slightly varied pressures (0.1 to 10 bars, preferably 0.5 to 5 bars).

Detailed Reaction Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (bars) | Catalyst/Notes |

|---|---|---|---|---|

| Acylation | Fluorobenzene + Acetyl chloride + AlCl3 | 0 to 100 (20-80) | 0.1 to 10 | Aluminum chloride (1-1.6 mol/mol) |

| Bromination | Bromine addition | 50 to 150 (80-120) | 0.1 to 10 | Bromine (1.1-1.8 mol/mol) |

| Haloform Reaction | Hypochlorite solution (active chlorine) | 0 to 100 (20-80) | 0.1 to 10 | 3-5 mol active chlorine |

Workup and Yield

- After bromination, the mixture is poured onto ice to precipitate the brominated intermediate.

- The solid is filtered and treated with hypochlorite solution.

- The aqueous phase is separated from chloroform byproduct.

- Sodium bisulfite is added to quench excess oxidants.

- The pH is adjusted to 2 with hydrochloric acid to precipitate the acid.

- The product is filtered, washed, and dried.

Typical yields reported are around 87% of theoretical, with the product melting point approximately 132°C .

Conversion to 3-Bromo-4-(3-fluorophenoxy)benzoic Acid

Nucleophilic Aromatic Substitution

The 3-bromo-4-fluorobenzoic acid intermediate undergoes substitution of the fluorine atom by a 3-fluorophenolate ion to form this compound.

- The reaction is performed by reacting the sodium or potassium salt of 3-bromo-4-fluorobenzoic acid with potassium 3-fluorophenolate.

- A copper catalyst such as copper(II) oxide is used.

- Phenol is often used as a solvent or diluent.

- Reaction temperature ranges from 150°C to 200°C.

This copper-catalyzed Ullmann-type etherification is efficient for introducing the fluorophenoxy group.

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Step | Reagents & Catalysts | Conditions | Yield / Notes |

|---|---|---|---|---|

| 1 | Acylation of fluorobenzene | Fluorobenzene, Acetyl chloride, AlCl3 | 0-100°C (20-80°C), normal pressure | Intermediate acetyl compound |

| 2 | Bromination of acetyl intermediate | Bromine | 50-150°C (80-120°C) | Brominated acetyl intermediate |

| 3 | Haloform reaction to carboxylic acid | Hypochlorite solution | 0-100°C (20-80°C) | 3-Bromo-4-fluorobenzoic acid, ~87% yield |

| 4 | Nucleophilic substitution (etherification) | 3-Bromo-4-fluorobenzoic acid salt, potassium 3-fluorophenolate, CuO catalyst, phenol | 150-200°C | This compound |

Research Findings and Notes

- The use of aluminum chloride as an acylation catalyst is well-established and provides high regioselectivity for the acetylation of fluorobenzene.

- Bromination at elevated temperatures ensures selective substitution at the 3-position relative to the fluorine substituent.

- The hypochlorite-mediated haloform reaction efficiently converts the acetyl group to the carboxylic acid with minimal byproducts.

- The copper-catalyzed nucleophilic aromatic substitution is a classical method for aryl ether formation, especially effective with activated aryl halides like fluorobenzenes.

- The entire sequence uses inexpensive and readily available reagents, making it industrially viable.

- The final product can be further reduced to related alcohols or modified for insecticidal intermediates, indicating its synthetic utility.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Bromo-4-(3-fluorophenoxy)benzoic acid, and how can intermediates be optimized for yield?

- Methodology : A multi-step synthesis typically involves bromination of a fluorophenoxy-substituted benzoic acid precursor. For example, bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF or DCM at 0–25°C) can introduce the bromine atom regioselectively. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate high-purity products .

- Optimization : Adjusting reaction time, temperature, and stoichiometry of brominating agents can improve yields. Monitoring by TLC or HPLC ensures reaction completion.

Q. How can researchers confirm the regioselectivity of bromine substitution in this compound?

- Analytical Approach : Combine NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) with computational modeling (e.g., DFT calculations) to verify substitution patterns. For instance, coupling constants in ¹H NMR and chemical shifts in ¹⁹F NMR provide evidence of fluorine and bromine positioning .

- Validation : X-ray crystallography of single crystals (grown via slow evaporation in ethanol/water) can definitively confirm regiochemistry .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-fluorophenoxy group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine atom deactivates the aromatic ring, reducing reactivity in electrophilic substitutions. However, the phenoxy group’s steric bulk may hinder coupling at the bromine site. Suzuki-Miyaura coupling with aryl boronic acids requires Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C in toluene/ethanol) to overcome these effects .

- Case Study : A 2024 study demonstrated that substituting Pd(OAc)₂ with Buchwald-Hartwig ligands improved coupling efficiency by 30% in similar brominated benzoic acids .

Q. What strategies resolve discrepancies in biological activity data across in vitro assays?

- Troubleshooting :

- Solubility : Pre-dissolve the compound in DMSO (≤1% v/v) to avoid aggregation in aqueous buffers.

- Assay Interference : Confirm the fluorophenoxy group does not auto-fluoresce in fluorescence-based assays (e.g., enzyme inhibition studies). Use LC-MS to validate compound stability under assay conditions .

- Validation : Replicate assays in orthogonal systems (e.g., SPR for binding affinity vs. cell-based assays for functional activity) to distinguish artifacts from true activity .

Q. How can computational methods predict the metabolic stability of this compound in drug discovery contexts?

- Workflow :

Use molecular docking (AutoDock Vina) to assess interactions with cytochrome P450 enzymes.

Apply QSAR models to predict metabolic sites (e.g., demethylation or hydroxylation).

Validate predictions with in vitro microsomal stability assays (human liver microsomes, NADPH cofactor) .

- Data Interpretation : A 2023 study on fluorinated benzoic acids showed that electron-deficient aromatic rings reduce oxidative metabolism by 40% compared to non-fluorinated analogs .

Methodological Challenges and Solutions

Q. What are the best practices for resolving overlapping peaks in HPLC analysis of this compound?

- Optimization :

- Column : Use a C18 column with a smaller particle size (e.g., 2.6 µm) and a gradient elution (water/acetonitrile + 0.1% TFA).

- Detection : Employ diode-array detection (DAD) at 254 nm and 210 nm to distinguish UV profiles of co-eluting impurities .

- Advanced Technique : Couple HPLC with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. How can researchers mitigate decomposition during long-term storage?

- Storage Protocol :

- Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation.

- Lyophilize the compound and store as a solid to avoid hydrolysis of the ester or amide derivatives .

- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Data Contradiction Analysis

Q. Why might NMR data for this compound vary across studies, and how can this be addressed?

- Root Causes :

- Solvent Effects : Chemical shifts differ in DMSO-d₆ vs. CDCl₃; always report solvent conditions.

- Tautomerism : The carboxylic acid group may exist in equilibrium with its conjugate base, altering peak positions. Acidify the NMR sample (1% TFA) to stabilize the protonated form .

- Standardization : Use internal standards (e.g., TMS) and report all acquisition parameters (temperature, concentration).

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.